A1 Binding Affinity vs. Caffeine
In a radioligand competition assay using [3H]CCPA displacement from human adenosine A1 receptor expressed in CHO cell membranes, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide exhibits a binding affinity (Ki) of 2.40E+3 nM (2.4 μM) [1]. This value indicates approximately 10- to 20-fold higher affinity for the A1 receptor compared to the widely used reference antagonist caffeine, which displays a Ki range of 20–40 μM under comparable assay conditions [2].
| Evidence Dimension | Binding affinity (Ki) for human adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 2.40E+3 nM (2.4 μM) |
| Comparator Or Baseline | Caffeine: Ki = 20–40 μM (20,000–40,000 nM) |
| Quantified Difference | ~10- to 20-fold higher affinity for the target compound |
| Conditions | Radioligand competition assay; [3H]CCPA displacement; human A1 receptor expressed in CHO cell membranes |
Why This Matters
This quantitative difference enables selection of a tool compound with greater receptor occupancy at lower concentrations, reducing potential off-target effects in adenosine A1 receptor functional studies.
- [1] BindingDB. BDBM50519760 (CHEMBL3950921). Adenosine Receptor A1 Binding Data. University of Porto / ChEMBL. View Source
- [2] Fredholm BB, et al. Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacol Rev. 1999;51(1):83-133. View Source
